Bicyclo[4.1.0]heptane-7-carboxylic acid

Medicinal Chemistry Bioisostere Drug Discovery

Lead series plagued by a mutagenic phenyl ring? This conformationally restricted bicyclic scaffold is a validated phenyl bioisostere-replace suspect aryl rings while preserving target affinity and de-risking toxicity. • Enables heteroatom-directed C-H borylation of cyclopropanes and cyclobutanes. • Proven tunable core for dialing out hERG blockade without sacrificing potency. • Sourced at 95% purity from major producers; stock available for immediate dispatch.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 41894-76-2
Cat. No. B1346465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptane-7-carboxylic acid
CAS41894-76-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C2C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)
InChIKeyPNTAWGJKWLLAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptane-7-carboxylic acid (CAS 41894-76-2): A Conformationally Constrained Carboxylic Acid Building Block for Drug Discovery and Agrochemical Research


Bicyclo[4.1.0]heptane-7-carboxylic acid is a conformationally restricted, bicyclic carboxylic acid featuring a cis-fused cyclopropane and cyclohexane ring system. This scaffold is a core structural motif found in numerous bioactive natural products and pharmaceutical agents, endowing the compound with value as a versatile synthetic building block for medicinal chemistry and agrochemical development [1]. Its primary documented utility is as a reagent for heteroatom-directed C-H borylation of cyclopropanes and cyclobutanes, a key step in the functionalization of strained ring systems [2]. The compound is commercially available from multiple vendors with a typical purity specification of 95% .

Why Bicyclo[4.1.0]heptane-7-carboxylic acid Cannot Be Interchanged with Common Analogs: The Critical Role of Ring Strain and Conformational Rigidity


The value of bicyclo[4.1.0]heptane-7-carboxylic acid is intrinsically tied to its unique, rigid bicyclic framework. Generic substitution with a simpler analog, such as cyclohexanecarboxylic acid or a monocyclic cyclopropane derivative, would fundamentally alter the three-dimensional presentation of the carboxylate group. This is not a matter of a simple functional group replacement; it represents a loss of a validated pharmacophore. The bicyclo[4.1.0]heptane scaffold is a proven bioisostere for phenyl rings in medicinal chemistry, offering a way to mitigate mutagenic liabilities while maintaining binding affinity, a property that is entirely absent in its monocyclic counterparts [1]. Furthermore, its specific utility as a substrate in heteroatom-directed C-H borylation is a function of the unique electronic and steric environment created by the fused cyclopropane, a reactivity profile that cannot be replicated by non-cyclopropyl carboxylic acids [2].

Evidence-Based Differentiators for Bicyclo[4.1.0]heptane-7-carboxylic acid in Scientific Procurement


Scaffold as a Non-Mutagenic Phenyl Replacement in Drug Discovery

Bicyclo[4.1.0]heptanes, the core scaffold of the target compound, have been demonstrated to serve as effective bioisosteres for the middle phenyl ring in a series of MCH receptor antagonists. This substitution was made to eliminate the potent mutagenic liability associated with the biphenylamine substructure, as confirmed by a strong positive result in the Ames test for the biphenylamine series. While the target compound itself is not the final drug candidate, its scaffold enables the development of drug leads without this mutagenic risk, a direct advantage over structures that retain the phenyl ring [1].

Medicinal Chemistry Bioisostere Drug Discovery

Validated Scaffold for Potent Target Engagement in Drug Discovery

In a structure-activity relationship (SAR) study focused on MCH R1 antagonists, optimization of a bicyclo[4.1.0]heptane-based lead compound resulted in the discovery of numerous potent analogs (compounds 6a-j) with Ki values < 10 nM. This demonstrates that the bicyclo[4.1.0]heptane scaffold, when appropriately derivatized, can achieve high-affinity binding to a clinically relevant target [1].

Medicinal Chemistry SAR hERG MCH R1

Scaffold Utility for Mitigating hERG Liability

The same SAR study that demonstrated high potency also showed that strategic modifications to the bicyclo[4.1.0]heptane scaffold can be used to address hERG channel blockade, a major cause of drug-induced cardiotoxicity. By introducing a polar aminomethyl group onto the distal phenyl ring of the lead structure, researchers were able to significantly lower hERG activity, as measured in a Rb efflux assay [1]. This is a key differentiator from scaffolds that may not be as amenable to such tuning.

Medicinal Chemistry Safety Pharmacology hERG Cardiotoxicity

Specialized Reagent for Heteroatom-Directed C-H Borylation of Strained Rings

The target compound is explicitly identified in the primary literature as a useful reagent for heteroatom-directed C-H borylation, specifically of cyclopropanes and cyclobutanes [1]. This application leverages the compound's own strained cyclopropane ring to direct the borylation reaction, a task for which simpler, non-cyclic carboxylic acids are not suitable.

Synthetic Methodology C-H Activation Borylation

Precursor to a Broad Class of Flavor and Taste Modulators

Bicyclo[4.1.0]heptane-7-carboxylic acid is the core building block for a patented series of substituted amides and derivatives that are claimed for use as food flavor substances (taste substances) [1]. While the patent does not provide quantitative sensory data for the acid itself, its role as the key precursor for an entire class of patented flavor molecules distinguishes it from other carboxylic acids that do not lead to such protected intellectual property.

Food Chemistry Flavor Science Taste Modulation

Optimal Research and Procurement Scenarios for Bicyclo[4.1.0]heptane-7-carboxylic acid


Medicinal Chemistry: Hit-to-Lead Optimization Requiring a Non-Mutagenic Phenyl Bioisostere

This compound is best deployed in a drug discovery program when a lead series contains a phenyl ring that is suspected of contributing to mutagenicity or other toxicity issues. The bicyclo[4.1.0]heptane scaffold has a documented history of successfully replacing such phenyl rings while maintaining target affinity, thereby de-risking the program [3]. Its procurement should be prioritized over generic aryl building blocks for this specific application.

Medicinal Chemistry: Lead Optimization to Mitigate hERG Cardiotoxicity

This compound should be considered for programs where the lead series exhibits both high target potency and a liability for hERG channel blockade. The SAR around the bicyclo[4.1.0]heptane core is well-characterized and has been shown to be amenable to modifications that specifically dial out hERG activity while retaining potency [3]. Its use is justified when a tunable scaffold is required to balance multiple drug-like properties.

Synthetic Methodology: Heteroatom-Directed C-H Borylation of Strained Small Rings

This is the most direct and unambiguous application for this compound. Research groups focused on developing or applying C-H functionalization methods on cyclopropane or cyclobutane rings will find this to be a necessary reagent. It is not a general-purpose carboxylic acid; its procurement is specifically tied to enabling this class of transformation [3].

Agrochemical & Flavor Research: Synthesis of Novel, Patentable Derivatives

For researchers in the agrochemical or food and flavor industries, this compound serves as a gateway to a distinct and protected chemical space. The bicyclo[4.1.0]heptane scaffold is the basis for numerous patents, including those for herbicides and flavor modifiers [3][4]. Procuring this specific building block is a strategic move for organizations seeking to develop novel, proprietary compositions of matter in these fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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